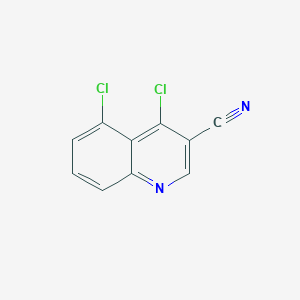

4,5-Dichloroquinoline-3-carbonitrile

Description

Properties

Molecular Formula |

C10H4Cl2N2 |

|---|---|

Molecular Weight |

223.05 g/mol |

IUPAC Name |

4,5-dichloroquinoline-3-carbonitrile |

InChI |

InChI=1S/C10H4Cl2N2/c11-7-2-1-3-8-9(7)10(12)6(4-13)5-14-8/h1-3,5H |

InChI Key |

RWIYVGXLXBJZMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C(=C1)Cl)Cl)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: 4,5-Dichloroquinoline-3-carbonitrile as a Scaffold in Medicinal Chemistry

Executive Summary

4,5-Dichloroquinoline-3-carbonitrile (CAS: 2092616-76-5) represents a high-value heterocyclic building block in modern drug discovery, particularly within the kinase inhibitor and Hsp90 inhibitor chemical space. Its structural uniqueness lies in the peri-positioning of the chlorine atoms at C4 and C5, combined with the electron-withdrawing nitrile group at C3. This configuration creates a "privileged scaffold" that offers tunable reactivity for nucleophilic aromatic substitution (

This technical guide dissects the synthesis, electronic properties, and functionalization protocols of this scaffold, designed for medicinal chemists requiring high-purity intermediates for SAR (Structure-Activity Relationship) exploration.

Part 1: Structural & Electronic Architecture

The Peri-Effect and Steric Locking

The defining feature of 4,5-dichloroquinoline-3-carbonitrile is the steric clash between the substituents at positions 4 and 5. Unlike the more common 4,7-dichloro isomers (used in antimalarials like chloroquine), the 4,5-substitution pattern introduces significant torsional strain.

-

C4-Chlorine: Highly reactive leaving group, activated by the protonated quinoline nitrogen (N1) and the electron-withdrawing nitrile (C3-CN).

-

C5-Chlorine: Sterically bulky and chemically inert under standard

conditions. Its primary role is conformational restriction . In kinase inhibitors, this chlorine often occupies a hydrophobic pocket (e.g., the gatekeeper region), forcing the attached ligands at C4 into a specific trajectory. -

C3-Nitrile: Increases the electrophilicity of the C4 center via resonance (

effect) and serves as a handle for further transformation into amides or heterocycles (e.g., tetrazoles).

Electronic Reactivity Map

The reactivity differential between the C4-Cl and C5-Cl is the basis for the scaffold's utility. The C4 position is electronically deficient (LUMO localization), making it susceptible to nucleophilic attack, while the C5 position is deactivated and sterically shielded.

Figure 1: Electronic and steric reactivity map of the scaffold. Note the activation of C4 by the C3-nitrile and the steric interplay with C5.

Part 2: Synthesis Pathways

The synthesis of 4,5-dichloroquinoline-3-carbonitrile presents a regioselectivity challenge. The standard Gould-Jacobs reaction utilizing 3-chloroaniline typically yields a mixture of 5-chloro and 7-chloro isomers, necessitating rigorous separation protocols.

The Modified Gould-Jacobs Protocol

This route is preferred for scalability. It involves the condensation of an aniline with an alkoxymethylene cyanoacetate, followed by thermal cyclization.

Step-by-Step Methodology:

-

Condensation:

-

Reagents: 3-Chloroaniline (1.0 eq), Ethyl (ethoxymethylene)cyanoacetate (1.1 eq).

-

Conditions: Reflux in ethanol or neat at 100°C for 2 hours.

-

Intermediate: Formation of ethyl 2-cyano-3-((3-chlorophenyl)amino)acrylate.

-

Insight: Monitor consumption of aniline by TLC.[1] The product often precipitates upon cooling.

-

-

Thermal Cyclization (The Critical Step):

-

Medium: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture).

-

Temperature: 250°C – 260°C.

-

Process: The acrylate is added portion-wise to boiling Dowtherm A. Rapid heating is essential to favor kinetic cyclization.

-

Outcome: A mixture of 5-chloro-4-hydroxyquinoline-3-carbonitrile (Target Isomer A) and 7-chloro-4-hydroxyquinoline-3-carbonitrile (Isomer B).

-

Purification: The isomers have distinct solubility profiles. The 7-chloro isomer is typically less soluble in acetic acid, allowing for fractional crystallization.

-

-

Aromatization/Chlorination:

-

Reagents: Phosphorus oxychloride (

, excess). -

Catalyst: Catalytic DMF (Vilsmeier-Haack conditions).

-

Conditions: Reflux (105°C) for 3–4 hours.

-

Workup: Quench carefully into ice water. The 4-hydroxy group is converted to the 4-chloro group, yielding the final 4,5-dichloro product.

-

Figure 2: Synthetic workflow via the Gould-Jacobs reaction, highlighting the critical isomer separation step.

Part 3: Functionalization & Reactivity

Nucleophilic Aromatic Substitution ( )

The C4-chloride is an excellent leaving group. The reaction with amines is the primary entry point for synthesizing kinase inhibitors.

-

Protocol: Dissolve 4,5-dichloroquinoline-3-carbonitrile in 2-propanol or acetonitrile. Add 1.1 eq of the amine (e.g., aniline, piperazine) and 2.0 eq of a base (DIPEA or

). Heat to reflux (80°C). -

Selectivity: The reaction occurs exclusively at C4. The C5-chloride remains intact due to steric hindrance and lack of activation.

-

Mechanism: The reaction proceeds via a Meisenheimer complex stabilized by the N1 nitrogen and the C3-nitrile.

Nitrile Hydrolysis

The C3-cyano group is robust but can be hydrolyzed to the primary amide (with

Comparison of Reactivity

| Reaction Type | Position | Reagent | Conditions | Product |

| C4 | Primary/Secondary Amines | iPrOH, Reflux, Base | 4-Amino-5-chloro-3-carbonitrile | |

| Suzuki Coupling | C4 | Aryl Boronic Acids | Pd(PPh3)4, Na2CO3 | 4-Aryl-5-chloro-3-carbonitrile |

| Hydrolysis | C3 | Conc. H2SO4 | 100°C | 4,5-Dichloroquinoline-3-carboxamide |

| Reduction | C3 | Raney Ni / H2 | EtOH, Pressure | 3-(Aminomethyl)-4,5-dichloroquinoline |

Part 4: Applications in Drug Discovery

Kinase Inhibitors (EGFR / MEK)

The 4-amino-3-cyanoquinoline core is a bioisostere of the ATP purine ring.

-

Binding Mode: The quinoline nitrogen (N1) often accepts a hydrogen bond from the hinge region of the kinase. The C3-CN group can interact with gatekeeper residues or water networks.

-

Role of 5-Cl: In 4,5-dichloro analogs, the 5-Cl atom forces the aniline ring at C4 to twist out of coplanarity. This "atropisomer-like" twist is often required to fit into the hydrophobic pocket of kinases like MEK or Src , improving selectivity over other kinases.

Hsp90 Inhibitors

Derivatives where the C4-chlorine is displaced by a resorcinol moiety (2,4-dihydroxybenzene) have shown potent Hsp90 inhibition. The 5-chloro substituent aids in filling the lipophilic pocket of the N-terminal ATP binding site of Hsp90.

Part 5: Safety & Handling

-

Hazards: 4,5-Dichloroquinoline-3-carbonitrile is an irritant (Skin Irrit. 2, Eye Irrit. 2). It releases toxic fumes (

, -

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive (hydrolysis of nitrile is slow, but hydrolysis of C4-Cl can occur over prolonged exposure to humidity).

-

PPE: Standard lab coat, nitrile gloves, and chemical fume hood are mandatory.

References

-

PubChem. 4,5-Dichloroquinoline Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Feb 2026).

-

Organic Syntheses. Synthesis of 4-Chloroquinoline-3-carbonitriles via Gould-Jacobs Reaction. Org.[2][3][4][5][6] Synth. Coll. Vol. 3, p. 272. (General protocol adaptation).

- Journal of Medicinal Chemistry.Structure-Activity Relationships of 3-Cyanoquinoline Inhibitors of Hsp90. (General class reference for 4-chloro-5-substituted quinolines).

Sources

- 1. A Qualitative Comparison of the Reactivities of 3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine and 4,5-Dichloro-1,2,3-dithiazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Precision Synthesis & Utility of 4,5-Dichloroquinoline-3-carbonitrile: A Technical Monograph

Abstract

This technical guide provides a comprehensive analysis of 4,5-Dichloroquinoline-3-carbonitrile , a specialized heterocyclic scaffold used in the development of kinase inhibitors and antiparasitic agents. Unlike its more common isomer (4,7-dichloro), the 4,5-dichloro variant presents unique synthetic challenges due to steric hindrance during cyclization. This document details the IUPAC nomenclature logic, the regioselective synthesis from 3-chloroaniline, and the chemoselective reactivity profile that makes it a valuable electrophile in medicinal chemistry.

Structural Identity & IUPAC Nomenclature[1]

The systematic name 4,5-Dichloroquinoline-3-carbonitrile is derived from the fusion of a benzene ring and a pyridine ring, functionalized with specific substituents.

Nomenclature Breakdown

-

Parent Skeleton (Quinoline): A bicyclic heterocycle containing a benzene ring fused to a pyridine ring.

-

Numbering Priority:

-

Heteroatom: The nitrogen atom is assigned position 1 .

-

Fusion: Numbering proceeds counter-clockwise around the rings. The bridgehead carbons are skipped in the locant sequence for substituents.

-

Principal Functional Group: The -carbonitrile (–CN) group takes precedence over halogens for the suffix, but the numbering is fixed by the heteroatom location. The nitrile is at position 3 .

-

Substituents: Chlorine atoms are located at positions 4 and 5 .[1]

-

Physicochemical Profile

| Property | Value | Relevance |

| Formula | C | Core scaffold |

| Molecular Weight | 223.06 g/mol | Fragment-based drug design |

| ClogP | ~3.2 | Lipophilic; requires polar solvents for S |

| H-Bond Donors | 0 | Aprotic electrophile |

| H-Bond Acceptors | 2 (N-1, CN) | Kinase hinge binding potential |

Synthetic Architecture: The Regioselectivity Challenge

The synthesis of 4,5-dichloroquinoline-3-carbonitrile is non-trivial because it requires forcing a cyclization at the sterically crowded position of the aniline precursor. The primary route involves a modified Gould-Jacobs reaction .

The 3-Chloroaniline Problem

Starting with 3-chloroaniline , condensation with ethyl (ethoxymethylene)cyanoacetate yields an enamine intermediate. Upon thermal cyclization, two regioisomers are possible:

-

Para-cyclization (Major): Occurs at C4 of the aniline (para to Cl), yielding the 7-chloro isomer.

-

Ortho-cyclization (Minor): Occurs at C2 of the aniline (ortho to Cl), yielding the 5-chloro isomer.

Experimental data indicates a typical product ratio of roughly 3:1 favoring the 7-chloro isomer due to steric hindrance at the ortho position. Isolation of the 5-chloro precursor (5-chloro-4-hydroxyquinoline-3-carbonitrile) requires careful fractional crystallization or chromatography before the final chlorination step.

Synthesis Pathway Diagram

The following diagram illustrates the divergent synthesis and the critical separation step.

Figure 1: Divergent synthesis showing the regioselective split. The 5-chloro isomer is the requisite precursor for the target molecule.

Chemoselectivity & Reactivity Profile

The 4,5-dichloroquinoline-3-carbonitrile scaffold contains two chlorine atoms, but they exhibit vastly different reactivities toward nucleophiles. This difference is the basis for its utility in library synthesis.

The C4-Chlorine "Warhead"

The chlorine at position 4 is highly activated for Nucleophilic Aromatic Substitution (S

-

Aza-activation: The N-1 nitrogen acts as an electron sink.

-

Vinylogous Activation: The C3-nitrile group is a strong electron-withdrawing group (EWG) located ortho to the C4-Cl, further lowering the LUMO energy at C4.

The C5-Chlorine Stability

The chlorine at position 5 is essentially inert under standard S

Reactivity Logic Diagram

Figure 2: Chemoselective S

Experimental Protocols

Step 1: Synthesis of 5-Chloro-4-hydroxyquinoline-3-carbonitrile

-

Reagents: 3-Chloroaniline (1.0 eq), Ethyl (ethoxymethylene)cyanoacetate (1.1 eq), Diphenyl ether (solvent).

-

Protocol:

-

Mix 3-chloroaniline and ethyl (ethoxymethylene)cyanoacetate. Heat to 100°C for 1 hour to form the enamine (ethanol byproduct is removed).

-

Add the enamine dropwise to refluxing diphenyl ether (~250°C). Critical: High temperature is required to overcome the activation energy for the sterically disfavored ortho-cyclization.

-

Reflux for 1-2 hours.

-

Cool to room temperature. The major isomer (7-chloro) often precipitates first. Filter this off.

-

Isolation: Dilute the filtrate with hexane to precipitate the remaining mixture. Use column chromatography (MeOH/DCM gradient) to isolate the 5-chloro isomer (typically elutes after the 7-chloro isomer due to different polarity).

-

Step 2: Chlorination to 4,5-Dichloroquinoline-3-carbonitrile

-

Reagents: 5-Chloro-4-hydroxyquinoline-3-carbonitrile (1.0 eq), POCl

(excess, solvent/reagent). -

Protocol:

-

Suspend the 4-hydroxy intermediate in neat POCl

(approx 5-10 mL per gram). -

Heat to reflux (105°C) for 2-4 hours. The suspension will clear as the reaction proceeds.

-

Work-up: Cool the mixture and pour slowly onto crushed ice/ammonia water. Caution: Exothermic hydrolysis of POCl

. -

Filter the resulting precipitate.

-

Recrystallize from acetonitrile or ethanol to obtain the pure 4,5-dichloro product.

-

References

-

Gould-Jacobs Reaction & Regioselectivity

- Title: Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temper

- Source:ACS Combin

- Note: This reference explicitly details the isolation of the 5-chloro isomer (13% yield) versus the 7-chloro isomer (35% yield).

-

URL:[Link]

-

General Reactivity of 4-Chloro-3-cyanoquinolines

-

Commercial Availability & Identifiers

Sources

- 1. CAS 21617-18-5: 4,5-Dichloroquinoline | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4,5-Dichloroquinoline | C9H5Cl2N | CID 288541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 21617-18-5 4,5- Dichloroquinoline Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 7. 4,5-Dichloroquinoline | 21617-18-5 [sigmaaldrich.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

The Dichloroquinoline Scaffold: A Technical Analysis of Discovery, Synthesis, and Pharmacodynamics

Executive Summary

The dichloroquinoline moiety represents one of the most privileged scaffolds in medicinal chemistry. While "dichloroquinoline" can refer to multiple isomers, two distinct architectures have shaped the pharmaceutical landscape: 4,7-dichloroquinoline , the precursor to the global antimalarial pharmacopeia (chloroquine, hydroxychloroquine), and 5,7-dichloro-8-hydroxyquinoline (chloroxine), a topical antimicrobial.

This technical guide dissects the discovery trajectory, industrial synthesis, and molecular mechanism of these compounds.[1] It moves beyond historical trivia to analyze the causality of their development—how specific synthetic limitations and biological targets drove the evolution of the scaffold.

Part 1: The Chemical Scaffold & Pharmacophore[2]

To understand the utility of dichloroquinolines, one must distinguish between the two primary isomers based on their functional substitution patterns.

The 4,7-Dichloroquinoline (4,7-DCQ) Core

This is the "magic bullet" scaffold. It serves as the electrophilic intermediate for 4-aminoquinoline drugs.

-

Structure: A quinoline ring with chlorines at positions 4 and 7.[2][3]

-

Key Reactivity: The chlorine at position 4 is highly reactive toward nucleophilic aromatic substitution (

), allowing the attachment of basic side chains (e.g., the diethylamino pentyl chain in chloroquine). -

Pharmacophore: The chlorine at position 7 is non-negotiable for antimalarial activity. It provides the electron-withdrawing character necessary for

-

The 5,7-Dichloro-8-hydroxyquinoline (Chloroxine) Core

-

Structure: A quinoline ring with chlorines at 5 and 7, and a hydroxyl group at 8.

-

Mechanism: Acts primarily as a chelating agent (binding divalent metals like

and -

Application: Bacteriostatic and fungistatic agents (e.g., dandruff shampoos, topical antiseptics).

Part 2: Historical Trajectory – The Discovery Engine

The discovery of 4,7-dichloroquinoline derivatives was not a linear path but a complex interplay of industrial competition and wartime necessity.

The German Breakthrough (1934)

Hans Andersag, working at the Bayer laboratories (IG Farben), synthesized the first effective 4-aminoquinoline.

-

The Compound: Resochin (Chloroquine).

-

The Error: Bayer pharmacologists wrongly discarded Resochin as "too toxic" based on flawed animal models. They pivoted to Sontochin (3-methyl-chloroquine), which was marginally less effective but perceived as safer.

The American Rediscovery (WWII)

During World War II, the Allied forces lost access to quinine plantations in Java. The US Office of Scientific Research and Development (OSRD) launched a massive screening program (Compound SN-7618).

-

The Realization: Intelligence gathered in North Africa revealed the German usage of Sontochin. US chemists synthesized the des-methyl analog (Resochin) and realized Bayer's "toxic" compound was actually superior and safe for human use.

Visualization of the Discovery Logic

Figure 1: The non-linear evolution from natural alkaloids to the optimized 4-aminoquinoline scaffold.

Part 3: Synthetic Pathways – The Gould-Jacobs Reaction[4][6][7]

The industrial standard for synthesizing the 4,7-dichloroquinoline core is the Gould-Jacobs reaction .[2][4] As an application scientist, it is critical to understand why specific reagents are used.

The Protocol Logic

The synthesis constructs the pyridine ring onto an existing benzene ring (m-chloroaniline).

| Step | Reaction Type | Reagents | Critical Process Note |

| 1 | Condensation | m-Chloroaniline + EMME | Solvent-free or Toluene. Requires removal of ethanol byproduct to drive equilibrium fwd. |

| 2 | Cyclization | Diphenyl ether (Dowtherm A) | Temp > 250°C. High thermal energy is required to overcome the aromaticity barrier for ring closure. |

| 3 | Saponification | NaOH (aq) | Converts the ester to the carboxylic acid.[3] |

| 4 | Decarboxylation | Heat (250-270°C) | Removes the C-3 carboxyl group, leaving the 4-hydroxyquinoline. |

| 5 | Chlorination | Converts the tautomeric 4-OH (4-one) to the reactive 4-Cl. |

Detailed Experimental Workflow

Note: This protocol involves hazardous reagents (

Step 1: Condensation [3][4][5]

-

Mix 1.0 eq of m-chloroaniline with 1.1 eq of diethyl ethoxymethylenemalonate (EMME).

-

Heat to 100-110°C for 2 hours.

-

Observation: Ethanol vapor evolves. Use a Dean-Stark trap if scaling up.

-

Result: Solidifies upon cooling (The "Anil" intermediate).

Step 2: Thermal Cyclization (The Critical Step) [5]

-

Pre-heat Dowtherm A (eutectic mixture of biphenyl and diphenyl oxide) to 255°C .

-

Add the "Anil" intermediate slowly to the boiling solvent.

-

Why: Rapid addition ensures kinetic cyclization over polymerization.

-

Maintain reflux for 45-60 minutes.

-

Cool to RT. The product (Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate) precipitates.[4] Filter and wash with hexane.

Step 3 & 4: Hydrolysis and Decarboxylation

-

Reflux the ester in 10% NaOH until clear (Saponification).

-

Acidify with HCl to precipitate the acid.[5] Dry the solid.[5][6]

-

Heat the dry solid in a flask to 270°C.

evolves vigorously. -

Result: 7-chloro-4-hydroxyquinoline (often exists as the quinolone tautomer).

Step 5: Chlorination

-

Suspend the 4-hydroxy intermediate in

(excess, acts as solvent). -

Reflux for 1-2 hours.

-

Safety: Quench carefully into ice water (exothermic hydrolysis of

). -

Basify with Ammonia to pH 9.

-

Final Product: 4,7-dichloroquinoline precipitates.

Visualization of the Synthesis

Figure 2: The 5-step Gould-Jacobs pathway to the 4,7-dichloroquinoline core.

Part 4: Mechanism of Action – The Biological Interface

The efficacy of 4,7-dichloroquinoline derivatives relies on a mechanism that does not target a protein, but rather a physiochemical process : biocrystallization.

The Hemoglobin Problem

Malaria parasites (Plasmodium falciparum) degrade hemoglobin in their acidic digestive vacuole to source amino acids.[1] This releases free heme (Ferriprotoporphyrin IX), which is toxic to the parasite (causes membrane lysis).

The Biocrystallization Solution

The parasite detoxifies heme by dimerizing it into an insoluble crystal called Hemozoin (Malaria Pigment).

The Dichloroquinoline Intervention

-

pH Trapping: The basic side chain (from the 4-position) allows the drug to enter the acidic vacuole. Once inside, it becomes diprotonated and trapped (cannot diffuse out).

-

Capping: The 4,7-dichloroquinoline core binds to the {100} face of the growing hemozoin crystal.

-

Complexation: The electron-withdrawing 7-chlorine atom facilitates

- -

Death: The crystal creates a "capped" surface, preventing further heme detoxification. Soluble heme builds up, lysing the parasite.

Figure 3: Mechanism of Action showing the interruption of heme detoxification.[7]

Part 5: Modern Status and Resistance

The utility of the 4,7-dichloroquinoline scaffold is currently challenged by the Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT ).

-

Mechanism of Resistance: Mutations in the PfCRT protein (specifically K76T) allow the parasite to efflux the diprotonated drug out of the digestive vacuole, preventing it from reaching the necessary concentration to cap hemozoin.

-

Next-Gen Design: Modern research focuses on "Reversed Chloroquines" or hybrid molecules that combine the 4,7-DCQ core with chemosensitizers to block the PfCRT efflux pump.

References

-

Centers for Disease Control and Prevention (CDC). The History of Malaria, an Ancient Disease. [Link]

-

National Institutes of Health (NIH) / PubMed. Mechanisms of hematin crystallization and inhibition by the antimalarial drug chloroquine. (PNAS, 2015).[8] [Link]

-

Organic Syntheses. 4,7-Dichloroquinoline. (Org.[9] Synth. 1947, 27, 48). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CHLOROQUINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 8. Mechanisms of hematin crystallization and inhibition by the antimalarial drug chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

A Technical Guide to the Preliminary Toxicological Investigation of 4,5-Dichloroquinoline-3-carbonitrile

Abstract

This technical guide provides a comprehensive framework for the preliminary toxicological investigation of 4,5-dichloroquinoline-3-carbonitrile, a novel chemical entity with potential applications in drug development and chemical synthesis. As a substituted quinoline, this compound warrants a systematic evaluation of its safety profile due to the known toxicological liabilities associated with the quinoline scaffold. This document outlines a tiered, multi-faceted approach, beginning with in silico predictions and progressing through robust in vitro assays for cytotoxicity and genotoxicity, culminating in the design of a preliminary in vivo dose-range finding study. Each section provides not only detailed, field-proven protocols but also the scientific rationale behind the experimental choices, ensuring a self-validating and data-driven investigation. This guide is intended for researchers, toxicologists, and drug development professionals tasked with the critical initial safety assessment of new chemical entities.

Introduction: The Quinoline Scaffold and the Need for a Structured Toxicological Assessment

Quinoline and its derivatives are heterocyclic aromatic compounds that form the structural backbone of numerous pharmaceuticals and biologically active molecules.[1] Their broad spectrum of activity, however, is coupled with a well-documented history of toxicological concerns, including hepatotoxicity, nephrotoxicity, and carcinogenicity.[2][3] The parent quinoline molecule, for instance, is classified as a potential carcinogen and is known to induce liver and kidney damage in animal models.[3][4]

4,5-Dichloroquinoline-3-carbonitrile is a specific derivative whose toxicological profile is not extensively characterized. The presence of two chlorine atoms and a carbonitrile group can significantly alter its metabolic fate, reactivity, and interaction with biological macromolecules compared to the parent quinoline. Preliminary hazard identification from aggregated GHS information indicates that 4,5-dichloroquinoline-3-carbonitrile is a skin and eye irritant and may cause respiratory irritation.[5] A thorough, systematic preliminary investigation is therefore not just a regulatory formality but a scientific necessity to identify potential hazards early in the development pipeline.

This guide proposes a logical, tiered workflow for this investigation, designed to maximize data acquisition while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

Mechanistic Considerations: Potential Toxicological Endpoints for Quinoline Derivatives

The toxicity of quinoline derivatives can be attributed to several mechanisms, primarily related to their metabolism. Cytochrome P450-mediated oxidation can generate reactive intermediates, such as epoxides or quinone-imines, which can form covalent adducts with DNA and proteins, leading to genotoxicity and cellular dysfunction. This metabolic activation is a critical consideration in the design of in vitro assays.[6]

Key toxicological endpoints to consider for 4,5-dichloroquinoline-3-carbonitrile include:

-

Cytotoxicity: Direct effects on cell viability through mechanisms like mitochondrial dysfunction or membrane damage.

-

Genotoxicity: The potential to cause DNA damage, either through direct interaction or via reactive metabolites. This is a critical endpoint as genotoxic compounds are often carcinogenic.[7]

-

Organ-Specific Toxicity: Based on data from parent quinolines, the liver and kidneys are potential target organs.[3]

In Vitro Toxicity Assessment: The Foundation of Safety Profiling

In vitro assays are the cornerstone of a preliminary toxicological screen. They provide rapid, cost-effective, and mechanistic data on a compound's potential to cause cellular damage.

Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1][10] The amount of formazan produced is directly proportional to the number of viable cells.[10]

-

Cell Seeding: Seed a relevant cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[1]

-

Compound Treatment: Prepare a series of dilutions of 4,5-dichloroquinoline-3-carbonitrile in serum-free cell culture medium. Replace the old medium with medium containing various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[8]

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[8][11]

-

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[1][11]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits cell viability by 50%).

| Cell Line | Exposure Time (h) | IC50 (µM) |

| HepG2 | 24 | 75.2 |

| HepG2 | 48 | 42.5 |

| HEK293 | 24 | 98.6 |

| HEK293 | 48 | 65.1 |

Genotoxicity Assessment

Genotoxicity testing is essential to determine if a compound can damage genetic material. A standard preliminary screen includes the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay.

The Ames test is a widely used method to assess a compound's mutagenic potential by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.[12][13] The assay is performed both with and without a metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens that become mutagenic only after metabolic conversion.[12][14]

-

Strain Preparation: Prepare overnight cultures of appropriate tester strains (e.g., S. typhimurium TA98 for frameshift mutations and TA100 for base-pair substitutions).[14]

-

Test Mixture Preparation: In separate tubes for each concentration and control, mix 0.1 mL of the bacterial culture, the test compound at various concentrations, and either 0.5 mL of phosphate buffer (-S9) or 0.5 mL of S9 mix (+S9).[13]

-

Pre-incubation (Optional but Recommended): Incubate the mixture at 37°C for 20-30 minutes.[15]

-

Plating: Add 2 mL of molten top agar (containing a trace amount of histidine) to each tube, vortex gently, and pour the contents onto minimal glucose agar plates.[13]

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least two- to three-fold higher than the vehicle control.[15]

-

Controls: Include a vehicle control (DMSO) and positive controls for each strain, both with and without S9 activation (e.g., 2-nitrofluorene for TA98 -S9, 4-nitroquinoline N-oxide for TA100 -S9, and 2-aminoanthracene for both +S9).[12][14]

| Concentration (µ g/plate ) | Mean Revertant Colonies (-S9) | Mean Revertant Colonies (+S9) |

| Vehicle Control (DMSO) | 110 | 125 |

| 1 | 115 | 130 |

| 10 | 120 | 280 |

| 50 | 135 | 550 |

| 100 | 140 (toxic) | 410 (toxic) |

| Positive Control | 850 | 980 |

The in vitro micronucleus test is a reliable assay for detecting both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) events.[7][16] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that are not incorporated into the main nucleus during cell division.[17] The assay is often performed using the cytokinesis-block method with cytochalasin B, which allows for the specific analysis of cells that have completed one nuclear division.[18][19]

-

Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., human peripheral blood lymphocytes or CHO cells) and treat with various concentrations of 4,5-dichloroquinoline-3-carbonitrile for a short period (3-6 hours) in the presence and absence of S9 mix.[16]

-

Wash and Culture: Remove the test compound and incubate the cells in fresh medium for a period equivalent to 1.5-2 normal cell cycles.[16]

-

Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells.[18]

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Hypotonic Treatment & Fixation: Treat cells with a hypotonic KCl solution to swell the cytoplasm, followed by fixation with a methanol/acetic acid mixture.[19]

-

Slide Preparation & Staining: Drop the cell suspension onto clean microscope slides and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

-

Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Data Analysis: Calculate the frequency of micronucleated cells. A significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.

| Concentration (µM) | % Binucleated Cells with Micronuclei (-S9) | % Binucleated Cells with Micronuclei (+S9) |

| Vehicle Control | 1.2 | 1.5 |

| 10 | 1.4 | 2.8 |

| 25 | 1.8 | 5.6 |

| 50 | 2.1 | 9.8 |

| Positive Control | 15.5 | 18.2 |

Preliminary In Vivo Characterization

Following the in vitro assessment, a preliminary in vivo study is conducted to understand the compound's effects in a whole biological system. This step is crucial for evaluating systemic toxicity and determining a safe dose range for any subsequent efficacy studies.[20][21]

Acute Toxicity and Dose-Range Finding Study

The primary goals of this study are to identify potential target organs of toxicity, observe clinical signs, and determine the Maximum Tolerated Dose (MTD).[20] The MTD is the highest dose of a drug that does not cause unacceptable side effects. This study typically uses a small number of rodents (e.g., mice or rats) and a dose-escalation design.[20][22]

-

Animal Model: Use young adult rodents (e.g., Sprague-Dawley rats), including both males and females (n=3-5 per group).[20]

-

Dose Selection: Select a range of starting doses based on the in vitro cytotoxicity data (e.g., starting at a fraction of the IC50-derived human equivalent dose).

-

Administration: Administer single doses of the compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection).

-

Clinical Observations: Monitor animals daily for 7-14 days for clinical signs of toxicity, including changes in body weight, food/water consumption, behavior (lethargy, agitation), and physical appearance (piloerection, stained fur).[4][20]

-

Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy on all animals. Collect key organs (liver, kidneys, spleen, lungs, heart) for histopathological examination to identify any treatment-related cellular changes.[3][23]

-

Endpoint Determination: The MTD is identified, and any target organs of toxicity are noted. This information is critical for designing longer-term sub-chronic toxicity studies.

| Dose Group (mg/kg) | Body Weight Change (Day 7) | Key Clinical Signs | Gross Necropsy Findings |

| Vehicle | +5% | Normal | No abnormalities |

| 50 | +3% | Normal | No abnormalities |

| 150 | -2% | Mild lethargy on Day 1, resolved by Day 3 | No abnormalities |

| 450 | -10% | Significant lethargy, piloerection, reduced intake | Pale liver, enlarged spleen |

| 1000 | -25% (euthanized Day 4) | Severe lethargy, ataxia, hunched posture | Discolored liver |

Conclusion and Future Directions

The preliminary toxicological investigation outlined in this guide provides a robust and systematic framework for characterizing the safety profile of 4,5-dichloroquinoline-3-carbonitrile. The tiered approach, progressing from in silico and in vitro methods to a focused in vivo study, ensures that critical data on cytotoxicity, genotoxicity, and systemic toxicity are gathered efficiently.

The results from these studies will form a cohesive dataset to make an informed decision:

-

Negative results across the board would provide confidence to proceed with further development.

-

Positive cytotoxicity at high concentrations may be acceptable, but potent cytotoxicity requires careful consideration of the therapeutic window.

-

A positive genotoxicity finding , particularly in the Ames test with S9 activation and confirmed by the micronucleus assay, is a significant red flag for potential carcinogenicity and may halt further development unless the compound is intended for a life-threatening indication with no other treatment options.

-

In vivo toxicity will identify target organs and establish a safe starting dose for future studies, which is a key requirement for advancing a compound toward clinical trials.[24]

This initial toxicological package is foundational for any new chemical entity, providing the essential safety data needed to justify further investment and research.

References

-

Micronucleus test - Wikipedia. [Link]

-

Micronucleus test: a cornerstone of genotoxicity assessment. (2025, November 25). GenEvolutioN. [Link]

-

In vitro Micronucleus Test, Chromosomal Aberration Tests, Cytogenetics - Xenometrix AG. [Link]

-

Rodent Micronucleus Assay - Charles River Laboratories. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). [Link]

-

Elespuru, R., et al. (2023, April 25). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). [Link]

-

Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed. (2009, March 15). [Link]

-

Toxicological Review of Quinoline (CAS No. 91-22-5) (PDF). (1984). [Link]

-

In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed. (2025, March 15). [Link]

-

Quinolines: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, July 3). [Link]

-

Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. [Link]

-

Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches | ACS Omega. (2022, December 28). [Link]

-

Smart studies: Examine how in vivo studies could provide more information encompassing novel studies (and endpoints) - ECETOC. [Link]

-

Quinoline Toxicological Summary Minnesota Department of Health November 2023. [Link]

-

Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies - Pandawa Institute Journals. (2025, May 19). [Link]

-

In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. (2025, August 6). [Link]

-

Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands. (2017, November 19). [Link]

-

In vivo Toxicology - InterBioTox. [Link]

-

In Vitro and in Vivo toxicity Determination for Drug Discovery. [Link]

-

Chapter IV. Guidelines for Toxicity Tests - Food and Drug Administration. [Link]

-

Ames Test | Bienta. [Link]

-

Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test. (2024, November 14). [Link]

-

(PDF) Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test - ResearchGate. (2025, August 6). [Link]

-

Microbial Mutagenicity Assay: Ames Test - Bio-protocol. (2018, March 20). [Link]

-

Ames Test | Cyprotex ADME-Tox Solutions - Evotec. [Link]

-

PRECLINICAL TOXICOLOGY - Pacific BioLabs. [Link]

-

Sample Collection Guidelines for Toxicology Analysis. [Link]

-

Health Effects Test Guidelines OPPTS 870.3500 Preliminary Developmental Toxicity Screen - epa nepis. [Link]

-

4,5-Dichloroquinoline | C9H5Cl2N | CID 288541 - PubChem - NIH. [Link]

-

FDA Toxicology Studies & Drug Approval Requirements - Auxochromofours. (2025, September 1). [Link]

-

Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed. (2019, April 30). [Link]

-

Material Safety Data Sheet - 4,7-Dichloroquinoline, 99% - Cole-Parmer. (2005, October 3). [Link]

-

Khalafi-Nezhad, A., et al. (2012). Comment on “l-Proline-promoted three-component reaction of anilines, aldehydes and barbituric acids/malononitrile: regioselective synthesis of 5-arylpyrimido[4,5-b]quinoline-diones and 2-amino-4-arylquinoline-3-carbonitriles in water”. Green Chemistry, 14, 2876. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. iris.epa.gov [iris.epa.gov]

- 3. health.state.mn.us [health.state.mn.us]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. 4,5-Dichloroquinoline | C9H5Cl2N | CID 288541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Micronucleus test - Wikipedia [en.wikipedia.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. clyte.tech [clyte.tech]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Ames Test | Bienta [bienta.net]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 15. researchgate.net [researchgate.net]

- 16. xenometrix.ch [xenometrix.ch]

- 17. criver.com [criver.com]

- 18. Micronucleus Test: key principles & uses | GenEvolutioN [genevolution.fr]

- 19. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. In vivo Toxicology | InterBioTox [interbiotox.com]

- 22. pacificbiolabs.com [pacificbiolabs.com]

- 23. vdl.uky.edu [vdl.uky.edu]

- 24. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]

initial screening of 4,5-Dichloroquinoline-3-carbonitrile bioactivity

An In-Depth Technical Guide to the Initial Bioactivity Screening of 4,5-Dichloroquinoline-3-carbonitrile

Foreword: The Quinoline Scaffold as a Modern Pharmacophore

The quinoline ring system, a fusion of benzene and pyridine rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its rigid, aromatic structure serves as an ideal foundation for interacting with a multitude of biological targets, leading to a vast spectrum of pharmacological activities.[2] Quinoline derivatives have been successfully developed into drugs for treating malaria, cancer, bacterial infections, and inflammatory conditions.[2][3][4][5] The biological promiscuity of this scaffold makes any novel derivative, such as 4,5-dichloroquinoline-3-carbonitrile, a compelling candidate for bioactivity screening.

The specific substitutions on this core dictate its potential. The presence of two chlorine atoms (dichloro-) significantly modulates the molecule's electronic properties and lipophilicity, often enhancing its ability to cross cellular membranes and fit into hydrophobic pockets of target proteins. The carbonitrile group (-C≡N) is a potent hydrogen bond acceptor and a key feature in many established bioactive molecules, including several quinoline-3-carbonitrile derivatives noted for their antibacterial and anticancer properties.[6][7][8]

This guide presents a structured, multi-tiered strategy for conducting an initial, yet comprehensive, biological screening of 4,5-dichloroquinoline-3-carbonitrile. The objective is not merely to identify activity, but to do so in a logical sequence that builds a coherent biological profile, differentiating between non-specific toxicity and selective, therapeutically relevant bioactivity.

Part 1: The Foundational Pillar: Cytotoxicity Profiling

Expertise & Experience: Before searching for a specific therapeutic effect, it is imperative to understand the compound's general toxicity profile against mammalian cells. This foundational step is critical for two reasons:

-

Establishes a Therapeutic Window: It determines the concentration range at which the compound can be studied for specific effects without causing overt, non-specific cell death.[9][10]

-

Differentiates Bioactivity: It provides the first major branch point in the screening cascade. High cytotoxicity against cancer cells, with lower toxicity to normal cells, points toward an anticancer therapeutic avenue. Conversely, low mammalian cytotoxicity is a prerequisite for developing a safe antimicrobial agent.[10]

We will employ the well-established MTT assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[11] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[11]

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Protocol: Broth Microdilution for MIC Determination

Materials:

-

Test Compound: 4,5-dichloroquinoline-3-carbonitrile

-

Microbial Strains: e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Candida albicans (Fungus)

-

Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi

-

Sterile 96-well U-bottom plates

-

Standard antibiotics for positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

0.5 McFarland turbidity standard

Procedure:

-

Compound Dilution: In a 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound at 2x the highest desired concentration to the first column. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one well to the next.

-

Inoculum Preparation: Prepare a microbial suspension in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells. [12]3. Inoculation: Add 50 µL of the final microbial inoculum to each well, bringing the total volume to 100 µL. This dilutes the compound to its final test concentration.

-

Controls: Include a growth control (inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye. [13]

Data Presentation: Antimicrobial Profile

| Microbial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | [Result] |

| Escherichia coli | Gram-negative Bacteria | [Result] |

| Candida albicans | Fungus (Yeast) | [Result] |

| Ciprofloxacin | Control Antibiotic | [Known Value] |

| Fluconazole | Control Antifungal | [Known Value] |

Part 3: Probing the Mechanism of Action (MoA)

Expertise & Experience: Should the primary screening reveal potent and selective activity, the immediate next question is how the compound works. Answering this provides the scientific rationale for further development and optimization. [14]Given that numerous quinoline-3-carbonitrile derivatives are known to target bacterial DNA gyrase, this becomes the most logical and high-priority hypothesis to test if antibacterial activity is observed. [6][15] DNA gyrase (a type II topoisomerase) is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. [16]Its inhibition leads to the cessation of these processes and ultimately, bacterial death.

Proposed Mechanism: Inhibition of Bacterial DNA Gyrase

Caption: Hypothesized mechanism of action where the compound inhibits DNA gyrase, blocking DNA supercoiling and leading to cell death.

Protocol: In Vitro DNA Gyrase Inhibition Assay (Fluorometric)

Principle: This assay measures the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase. A DNA intercalating dye (like H19) fluoresces weakly when bound to relaxed DNA but strongly when bound to supercoiled DNA. An inhibitor will prevent supercoiling, resulting in a low fluorescence signal.

Materials:

-

Test Compound: 4,5-dichloroquinoline-3-carbonitrile

-

E. coli DNA Gyrase Enzyme and Assay Buffer

-

Relaxed plasmid DNA (e.g., pBR322)

-

ATP Solution

-

DNA intercalating dye (e.g., H19)

-

Nalidixic acid or Ciprofloxacin (positive control inhibitor)

-

Black, 96-well half-area plates

Procedure:

-

Reaction Setup: In a 96-well plate, prepare a reaction mix containing assay buffer, relaxed plasmid DNA, and the DNA gyrase enzyme.

-

Inhibitor Addition: Add varying concentrations of the test compound (and controls) to the wells.

-

Initiate Reaction: Add ATP to all wells to start the supercoiling reaction. Incubate at 37°C for 30-60 minutes.

-

Stop Reaction & Dye Addition: Stop the reaction and add the DNA intercalating dye.

-

Data Acquisition: Measure the fluorescence (e.g., Excitation/Emission ~485/535 nm) using a plate reader.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value by plotting percent inhibition against the log of the compound concentration.

Data Presentation: Enzyme Inhibition Profile

| Enzyme Target | IC₅₀ (µM) |

| E. coli DNA Gyrase | [Result] |

| Ciprofloxacin (Control) | [Known Value] |

Conclusion and Strategic Future Directions

This in-depth guide outlines a rational, tiered approach to the initial bioactivity screening of 4,5-dichloroquinoline-3-carbonitrile. By systematically progressing from a broad cytotoxicity assessment to specific antimicrobial and mechanistic assays, researchers can efficiently build a comprehensive profile of the compound's biological potential.

The results from this cascade will dictate the next steps:

-

If potent antibacterial activity and DNA gyrase inhibition are confirmed: The compound becomes a strong lead for antibiotic development. Future work would involve structure-activity relationship (SAR) studies, screening against a broader panel of drug-resistant bacterial strains, and in vivo efficacy studies.

-

If selective anticancer cytotoxicity is observed: The compound warrants investigation as a potential oncology therapeutic. Subsequent assays would focus on elucidating the specific anticancer mechanism, such as kinase inhibition profiling, apoptosis induction assays, or cell cycle analysis. [17]* If no significant activity is found: The compound may possess a different bioactivity not tested here (e.g., antiviral, anti-inflammatory), require metabolic activation to become active, or be biologically inert in these contexts.

This structured methodology ensures that resources are directed efficiently, building a solid foundation of data and providing clear, evidence-based direction for subsequent research and development efforts.

References

-

Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology. Available at: [Link]

-

Silva, N. C. C., & Fernandes Júnior, A. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Available at: [Link]

-

Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog. Available at: [Link]

-

Kumar, A., et al. (2020). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

-

Khan, I., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry. Available at: [Link]

-

Kour, J., et al. (2022). Quinoline derivative and their pharmacological & medicinal potential. ScienceScholar. Available at: [Link]

-

Vempati, U. D., et al. (2007). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. BMC Pharmacology. Available at: [Link]

-

Creative Bioarray. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Creative Bioarray News. Available at: [Link]

-

BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs Blog. Available at: [Link]

-

Stojkovic, G., et al. (2024). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. Molecules. Available at: [Link]

-

Amsbio. (n.d.). Enzyme Activity Assays. Amsbio. Available at: [Link]

-

Liu, B., You, Q. D., & Li, Z. Y. (2009). [Synthesis and biological evaluation of 3-quinolinecarbonitrile-7-amide derivatives]. Yao Xue Xue Bao. Available at: [Link]

-

Kumar, S., et al. (2016). Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. International Journal of Chemical Studies. Available at: [Link]

-

BosterBio. (n.d.). Cytotoxicity Assays | Life Science Applications. BosterBio. Available at: [Link]

-

Baragaña, B., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

-

Das, S., et al. (2023). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Polycyclic Aromatic Compounds. Available at: [Link]

-

National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

-

Khan, I., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. ResearchGate. Available at: [Link]

-

Singh, S. B., & Young, K. (2022). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules. Available at: [Link]

-

Longdom Publishing. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Journal of Microbial & Biochemical Technology. Available at: [Link]

-

Silva, N. C. C., & Fernandes Júnior, A. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. Available at: [Link]

-

Kumar, A., et al. (2020). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. Available at: [Link]

-

Khan, I. A., et al. (2017). Antimicrobial Screening of Some Newly Synthesized Triazoles. Journal of Pure and Applied Microbiology. Available at: [Link]

-

Tabassum, S., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

Zhou, L., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Chemico-Biological Interactions. Available at: [Link]

-

Abdi, B., et al. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Semantic Scholar. Available at: [Link]

-

Abdi, B., et al. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. ProQuest. Available at: [Link]

-

Ibrahim, T. S., et al. (2023). Review: synthesis and anticancer activity of pyrimido[4,5-b]quinolines in the last twenty years. ResearchGate. Available at: [Link]

-

Wang, P., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

-

de Faria, A. R., et al. (2018). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Mohamed, H. M., et al. (2015). Synthesis and Antitumor Activities of 4H-Pyrano[3,2-h]quinoline-3-carbonitrile... ResearchGate. Available at: [Link]

-

BindingDB. (n.d.). BDBM22829 4,5-dichloro-2,3-dihydro-1H-indole-2,3-dione. BindingDB. Available at: [Link]

-

Zhou, L., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. Available at: [Link]

-

Abdi, B., et al. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. ResearchGate. Available at: [Link]

-

Biriukova, I., et al. (2023). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4,5-Dichloroquinoline. PubChem. Available at: [Link]

-

Patel, N. B., & Patel, H. R. (2012). Synthesis, characterization and antimicrobial activity of some novel s-triazine derivatives incorporating quinoline moiety. Der Pharma Chemica. Available at: [Link]

-

Zhou, L., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed. Available at: [Link]

-

Al-Ostath, A. I. A., et al. (2024). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

-

Sharma, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Synthesis and biological evaluation of 3-quinolinecarbonitrile-7-amide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. omicsonline.org [omicsonline.org]

- 10. opentrons.com [opentrons.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. microbiologyjournal.org [microbiologyjournal.org]

- 13. mjpms.in [mjpms.in]

- 14. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]

- 15. researchgate.net [researchgate.net]

- 16. sciencescholar.us [sciencescholar.us]

- 17. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

Methodological & Application

Application Note: A Protocol for the Regioselective Nucleophilic Aromatic Substitution on 4,5-Dichloroquinoline-3-carbonitrile

Introduction: The Quinoline Scaffold as a Privileged Structure

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic compounds with significant pharmacological activities.[1][2] From the historic antimalarial quinine to modern anticancer and antiviral agents, the versatility of the quinoline scaffold is well-established.[3][4] The introduction of diverse substituents onto this core is a primary strategy for modulating biological activity and optimizing drug-like properties.

4,5-Dichloroquinoline-3-carbonitrile is a highly valuable and versatile starting material for the synthesis of novel quinoline derivatives. The presence of two distinct chlorine atoms, activated by the electron-withdrawing quinoline nitrogen and the 3-cyano group, offers a platform for selective functionalization through nucleophilic aromatic substitution (SNAr). This application note provides a detailed protocol for the regioselective substitution at the C4 position, explains the underlying mechanistic principles, and offers practical guidance for researchers aiming to generate libraries of novel compounds for drug discovery programs.

Mechanistic Principles: Achieving C4 Regioselectivity

The key to successfully utilizing 4,5-dichloroquinoline-3-carbonitrile is understanding and controlling the regioselectivity of the nucleophilic substitution. The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which is favored on electron-deficient aromatic rings bearing a good leaving group.

The C4 position is significantly more reactive towards nucleophiles than the C5 position. This selectivity is governed by two primary electronic factors:

-

Activation by the Ring Nitrogen: The heterocyclic nitrogen atom exerts a strong electron-withdrawing effect (both inductive and mesomeric), which is most pronounced at the α (C2) and γ (C4) positions. This effect lowers the electron density at C4, rendering it highly electrophilic.

-

Activation by the Cyano Group: The nitrile group at the C3 position further activates the C4 position through its potent electron-withdrawing inductive effect.

When a nucleophile attacks the C4 position, the negative charge in the resulting intermediate (a Meisenheimer complex) can be delocalized onto the electronegative ring nitrogen, providing significant resonance stabilization.[5][6] This stabilization is not possible for an attack at the C5 position. This energetic preference is well-documented in analogous systems like 2,4-dichloroquinazolines, where substitution consistently occurs at the C4 position under mild conditions.[7][8][9]

Figure 1: The SNAr mechanism at the C4-position.

Experimental Protocols for Nucleophilic Substitution

The following protocols are designed as robust starting points for the substitution on 4,5-dichloroquinoline-3-carbonitrile. Reaction monitoring by Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

General Experimental Workflow

Figure 2: General experimental workflow diagram.

Protocol 1: Substitution with Amine Nucleophiles

This protocol is suitable for a wide range of primary and secondary aliphatic and aromatic amines. The reaction is typically carried out at elevated temperatures.[10]

Materials & Reagents:

-

4,5-Dichloroquinoline-3-carbonitrile (1.0 eq)

-

Amine nucleophile (e.g., aniline, benzylamine, morpholine) (1.2 - 2.0 eq)

-

Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

-

Solvent: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Isopropanol (IPA)

-

Reaction vessel (round-bottom flask), condenser, magnetic stirrer, heating mantle

-

Standard work-up and purification equipment

Step-by-Step Methodology:

-

To a round-bottom flask equipped with a magnetic stir bar and condenser, add 4,5-dichloroquinoline-3-carbonitrile (1.0 eq).

-

Add the chosen solvent (e.g., DMF, 5-10 mL per mmol of substrate).

-

Add the amine nucleophile (1.2 eq) and the base (DIPEA, 2.0 eq).

-

Heat the reaction mixture to 80-120 °C under an inert atmosphere (e.g., Nitrogen).

-

Stir vigorously and monitor the reaction's progress using TLC (e.g., 3:7 Ethyl Acetate:Hexanes). The starting material is UV active and a new, typically more polar, spot should appear for the product.

-

Upon completion (typically 4-12 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 4-amino-5-chloroquinoline-3-carbonitrile derivative.

Scientist's Note: Using an excess of a liquid amine can sometimes serve as both the nucleophile and the solvent, potentially simplifying the reaction setup.[10] For less reactive aromatic amines, a higher temperature or a stronger base/solvent combination like K₂CO₃ in DMF may be required.

Protocol 2: Substitution with Thiol Nucleophiles

Thiolates are potent nucleophiles and readily displace the C4-chloride.[11][12] The thiolate is typically generated in situ from the corresponding thiol using a suitable base.

Materials & Reagents:

-

4,5-Dichloroquinoline-3-carbonitrile (1.0 eq)

-

Thiol nucleophile (e.g., thiophenol, benzyl mercaptan) (1.1 eq)

-

Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

Solvent: N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Standard reaction, work-up, and purification equipment

Step-by-Step Methodology:

-

In a flask under an inert atmosphere, add the thiol (1.1 eq) to a suspension of the base (K₂CO₃, 1.2 eq) in DMF.

-

Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the thiolate anion.

-

Add a solution of 4,5-dichloroquinoline-3-carbonitrile (1.0 eq) in a minimal amount of DMF to the thiolate mixture.

-

Heat the reaction to 50-80 °C. The reaction is often faster than with amines.

-

Monitor the reaction by TLC. Upon completion (typically 1-4 hours), cool the mixture to room temperature.

-

Perform an aqueous work-up as described in Protocol 1.

-

Purify the crude product by flash column chromatography to afford the desired 5-chloro-4-(thioether)-quinoline-3-carbonitrile.

Scientist's Note: When using NaH, exercise extreme caution. Add the NaH to the solvent first, followed by the dropwise addition of the thiol at 0 °C to safely manage hydrogen gas evolution.

Data Summary and Characterization

The success of the substitution can be readily confirmed by standard analytical techniques.

| Nucleophile Type | Typical Solvent | Typical Base | Temperature (°C) | Typical Time (h) | Expected Outcome |

| Aliphatic Amine | IPA, MeCN | DIPEA | 80 - 100 | 4 - 8 | High Yield |

| Aromatic Amine | DMF | K₂CO₃, DIPEA | 100 - 130 | 6 - 16 | Moderate to High Yield |

| Thiol | DMF, THF | K₂CO₃, NaH | 50 - 80 | 1 - 4 | High to Excellent Yield |

| Alcohol (Alkoxide) | THF, Dioxane | NaH, KOtBu | 60 - 100 | 8 - 24 | Moderate Yield |

Expected Characterization Data (Example: 4-anilino-5-chloroquinoline-3-carbonitrile):

-

¹H NMR: Appearance of new aromatic protons corresponding to the aniline moiety and a characteristic downfield NH singlet (often broad).

-

IR Spectroscopy: A strong, sharp absorption band around 2220-2230 cm⁻¹ corresponding to the C≡N stretch. An N-H stretching band around 3300-3400 cm⁻¹.

-

Mass Spectrometry (LC-MS): A molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product, confirming the addition of the nucleophile and the loss of one chlorine atom.

Conclusion

The protocol described herein offers a reliable and scientifically-grounded method for the regioselective synthesis of C4-substituted quinoline-3-carbonitriles. By leveraging the inherent electronic properties of the 4,5-dichloroquinoline-3-carbonitrile scaffold, researchers can access a diverse range of novel chemical entities. This strategic functionalization is a critical step in the development of new therapeutic agents, and this guide provides the foundational methodology for such explorations.

References

-

Maddili, S. K., et al. (2020). 260 quinolones for applications in medicinal chemistry: synthesis and structure. RSC Advances, 10(63), 38555-38575. Available at: [Link]

-

Verma, A., et al. (2015). Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry (pp. 132-146). The Royal Society of Chemistry. Available at: [Link]

-

de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. Available at: [Link]

-

Kumar, A., et al. (2025). The Chemistry and Applications of Quinoline: A Comprehensive Review. Journal of Chemical Sciences, 137(3), 45. Available at: [Link]

-

Shi, A., et al. (2011). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Bioorganic & Medicinal Chemistry Letters, 21(1), 488-491. Available at: [Link]

-

Sharma, P., et al. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 190, 112111. Available at: [Link]

-

User Mad-chemist (2020). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Available at: [Link]

-

de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. Available at: [Link]

-

de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Al-Adiwish, W. M., et al. (2008). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2008(16), 216-228. Available at: [Link]

-

El-Shaaer, H. M., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1224-1233. Available at: [Link]

-

Aboelnaga, A., & EL-Sayeda, M. A. (2018). Ultrasound-assisted synthesis of new 4-aminoquinoline derivatives. Frontiers in Chemistry, 6, 123. Available at: [Link]

-

Kumar, A., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research, 21(8), 1843-1851. Available at: [Link]

-

Ashenhurst, J. (2021). Reactions of Thiols. Chemistry Steps. Available at: [Link]

-

Xian, M., et al. (2017). Reactions of Thiols. ResearchGate. Available at: [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. One moment, please... [chemistrysteps.com]

- 12. researchgate.net [researchgate.net]

Application Notes & Protocols: Leveraging 4,5-Dichloroquinoline-3-carbonitrile in Modern Drug Discovery

Introduction: The Quinoline Scaffold as a Privileged Motif in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its remarkable versatility allows for extensive functionalization, leading to a vast chemical space of derivatives with a broad spectrum of biological activities.[1] Quinoline-based compounds have been successfully developed into therapeutic agents for a wide range of diseases, including cancer, malaria, and various microbial infections.[1][3][4] The inherent properties of the quinoline nucleus, such as its ability to intercalate DNA and interact with various enzyme active sites, make it a fertile ground for the design of novel therapeutics.[5]

This guide focuses on the strategic use of a specific, yet underexplored, quinoline derivative: 4,5-dichloroquinoline-3-carbonitrile . While direct literature on this exact scaffold is emerging, its constituent parts—the 4,5-dichloroquinoline core and the 3-carbonitrile substituent—suggest significant potential based on well-established structure-activity relationships (SAR) within the broader quinoline family. The electron-withdrawing nature of the chlorine atoms and the carbonitrile group can significantly modulate the electronic properties of the quinoline ring, influencing its binding affinity and reactivity with biological targets.[6] The carbonitrile group, in particular, is noted for its rigidity, stability in vivo, and its capacity to form hydrogen bonds with protein targets.[7]

This document will provide a detailed exploration of the potential applications of the 4,5-dichloroquinoline-3-carbonitrile scaffold, with a primary focus on oncology. We will delve into its potential as a core for developing kinase inhibitors and provide detailed protocols for its initial screening and evaluation.

Chemical Profile of 4,5-Dichloroquinoline-3-carbonitrile

While extensive experimental data on 4,5-dichloroquinoline-3-carbonitrile is not yet widely published, we can infer its basic properties. The related compound, 4,5-dichloroquinoline, is a pale yellow to brown solid with low solubility in water but soluble in organic solvents like ethanol and acetone.[8]

Table 1: Physicochemical Properties of Related Quinoline Scaffolds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 4,5-Dichloroquinoline | C₉H₅Cl₂N | 198.05 | Pale yellow to brown solid |

| 4,5-Dichloroquinoline-3-carbonitrile (Predicted) | C₁₀H₄Cl₂N₂ | 223.06 | Likely a solid at room temperature |

Data for 4,5-dichloroquinoline sourced from CymitQuimica[8] and PubChem[9]. Properties for 4,5-dichloroquinoline-3-carbonitrile are predicted based on its structure.

Core Application: A Scaffold for Potent Kinase Inhibitors in Oncology

A significant body of research highlights the utility of the quinoline scaffold in the development of potent kinase inhibitors.[10][11] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[10] The 4-anilinoquinoline-3-carbonitrile class of compounds, which shares the key 3-carbonitrile feature with our scaffold of interest, has been effectively developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[6] The carbonitrile group acts as a key pharmacophore, contributing to the binding affinity within the ATP-binding pocket of the kinase.[6]

Derivatives of the quinoline scaffold have demonstrated inhibitory activity against a range of cancer-relevant kinases, including:

-

Epidermal Growth Factor Receptor (EGFR) [6]

-

HER-2 (Human Epidermal Growth Factor Receptor 2)[7]

-

BRAFV600E [7]

-

PI3K/mTOR (Phosphoinositide 3-kinase/mammalian Target of Rapamycin)[6][12]